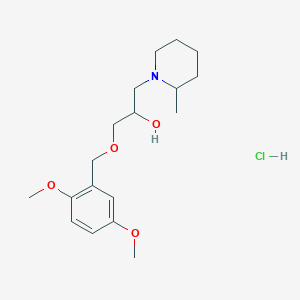

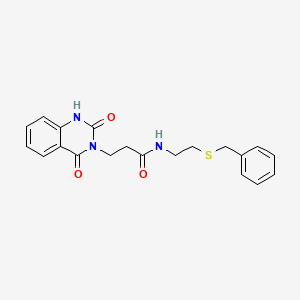

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. In

Applications De Recherche Scientifique

Oxidative Removability and Protection

Research into the oxidative removability of carboxy protecting groups, such as 2,6-Dimethoxybenzyl esters, has shown that these compounds can be efficiently oxidized to generate corresponding carboxylic acids. This property is critical in synthetic chemistry for the protection and subsequent deprotection of functional groups in complex organic molecules (Kim & Misco, 1985).

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds, such as the preparation of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate, demonstrates the compound's utility in developing pharmacologically active agents. These studies contribute significantly to our understanding of the biological activity and pharmacokinetics of new therapeutic agents (Czeskis, 1998).

Investigation into Acetylcholinesterase Inhibitors

The compound has been utilized in the synthesis of acetylcholinesterase inhibitors, highlighting its relevance in researching treatments for conditions like Alzheimer's disease. This showcases the compound's potential in the development of neuroprotective agents (Iimura, Mishima, & Sugimoto, 1989).

Photolytic Reactivity Studies

Studies on the photolytic reactivity of dimethoxybenzyl compounds provide insight into the behavior of these molecules under light exposure. Such research is essential for understanding the stability and degradation pathways of pharmaceutical compounds, affecting their development and storage conditions (DeCosta, Howell, Pincock, & Rifai, 2000).

Protecting Group Utility in Oligoribonucleotide Synthesis

The use of dimethoxybenzyl groups as protecting groups in the synthesis of oligoribonucleotides underlines the compound's significance in the field of nucleic acid chemistry. This application is crucial for advancing RNA-based therapeutic strategies and molecular biology research tools (Takaku, Ito, & Imai, 1986).

Dual Inhibitor Development for Neurodegenerative Diseases

Research into compounds acting as dual inhibitors for cholinesterase and monoamine oxidase illustrates the compound's potential in developing treatments for neurodegenerative diseases. This highlights the versatility of the compound in medicinal chemistry for targeting multiple pathways in disease management (Bautista-Aguilera et al., 2014).

Propriétés

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-14-6-4-5-9-19(14)11-16(20)13-23-12-15-10-17(21-2)7-8-18(15)22-3;/h7-8,10,14,16,20H,4-6,9,11-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERKKVBVPCXQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2574119.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)

![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)

![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)

![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)